2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
Overview
Description
2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its bromomethyl group attached to a pyrrolidine ring, which is further substituted with an ethyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Bromomethylation: The pyrrolidine ring is then subjected to bromomethylation, where a bromomethyl group is introduced using reagents like bromomethyl methyl ether.
Ethyl Substitution: The ethyl group is introduced through an ethylation reaction, often using ethyl halides or alcohols in the presence of a strong base.
Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of an ethyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols are used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Ethyl-substituted pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of new drugs, particularly in the field of neuropharmacology.
Industry: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is compared with other similar compounds to highlight its uniqueness:
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide: Similar structure but with a methyl group instead of ethyl.
2-(Bromomethyl)-1-propylpyrrolidine hydrobromide: Similar structure but with a propyl group instead of ethyl.
2-(Chloromethyl)-1-ethylpyrrolidine hydrobromide: Similar structure but with a chlorine atom instead of bromine.
These compounds differ in their reactivity, solubility, and biological activity, making this compound unique in its applications.
Properties
IUPAC Name |
2-(bromomethyl)-1-ethylpyrrolidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHCRLZJBFJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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